3-[(4-isopropylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione
Overview
Description
This compound, also known as PIM-1 kinase inhibitor, is a small molecule inhibitor. It has the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17NO3/c1-10(2)12-4-6-13(7-5-12)17-9-14-15(18)8-11(3)20-16(14)19/h4-10,17H,1-3H3/b14-9- . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Fluorescence Probes
- The compound has been used in the synthesis of various bicyclic pyridinones and tricyclic morpholinopyrones, which exhibit fluorescent activity. These compounds, such as 3-(2-aminoacetyl)-7-methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione, can serve as fluorescence probes for biological pathways, demonstrating longer absorption and emission wavelengths compared to 7-amino-4-methylcoumarin, a commonly used fluorescence probe (Prior et al., 2014).
Bioactivity
- Some derivatives of this compound, specifically 3-(Bismethylthio)methylene-5,6-dihydro-6-methyl-2H-pyran-2,4-diones, have been tested for fungicidal and anticancer activities (Wang You-ming, 2007).
Molecular Structure Analysis
- The structural properties of similar compounds have been studied, revealing insights into their molecular and crystal structures. This has applications in the field of chemistry and material science, particularly in understanding the behavior of these compounds under various conditions (G. Xiao et al., 1993).
Synthesis and Reactivity
- Research has been conducted on the synthesis and reactivity of related pyran-dione compounds, exploring their potential use in various chemical reactions and processes. This includes the study of their tautomeric forms and intramolecular hydrogen bonding (Hansen et al., 1995).
Fungicidal Activity
- Anilinomethylene derivatives of the compound have been synthesized and tested for their fungicidal activity, showcasing potential applications in agriculture and pest control (Wang You, 1999).
Photosynthetic Electron Transport Inhibition
- Certain derivatives of this compound have been synthesized and tested for their ability to inhibit photosynthetic electron transport, indicating potential use in studies related to plant biology and herbicides (Asami et al., 1987).
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-[(4-propan-2-ylphenyl)iminomethyl]pyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-10(2)12-4-6-13(7-5-12)17-9-14-15(18)8-11(3)20-16(14)19/h4-10,18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQPXLAXPNKRDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NC2=CC=C(C=C2)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140546 | |
Record name | 6-Methyl-3-[[[4-(1-methylethyl)phenyl]amino]methylene]-2H-pyran-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477859-28-2 | |
Record name | 6-Methyl-3-[[[4-(1-methylethyl)phenyl]amino]methylene]-2H-pyran-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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